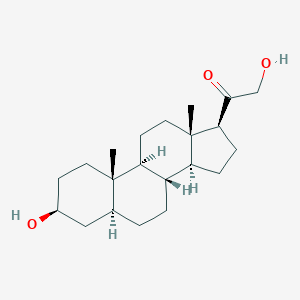

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Beschreibung

Table 2. Summary of Key Research Findings on 3β,5α-Tetrahydrodeoxycorticosterone

Eigenschaften

IUPAC Name |

2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-VTBMCCKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Specificity and Enzyme Systems

Deoxycorticosterone (DOC) serves as the primary substrate for microbial 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD). Rhizopus arrhizus expresses membrane-bound 5α-reductase, which selectively hydrogenates the Δ4 double bond of DOC to produce 5α-dihydrodeoxycorticosterone (5α-DHDOC). Subsequent 3β-HSD activity introduces the 3β-hydroxy group.

Table 1: Microbial Biotransformation Conditions

| Microorganism | Substrate | Enzyme Involved | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|---|---|

| Rhizopus arrhizus | DOC | 5α-reductase | 30 | 6.5 | 62 |

| S. cerevisiae | 5α-DHDOC | 3β-HSD | 28 | 7.0 | 48 |

The process requires aerobic conditions and cofactors such as NADPH for reductase activity. Immobilized cell systems enhance reusability, achieving a 15% yield increase over free-cell methods.

Chemical Hydrogenation and Stereochemical Control

Chemical synthesis prioritizes catalytic hydrogenation to achieve the 5α-configuration, followed by hydroxylation. Platinum(IV) oxide (PtO₂) and Adams’ catalyst are standard for selective Δ4-bond reduction.

Stepwise Hydrogenation and Hydroxylation

-

5α-Reduction of DOC :

DOC dissolved in acetic acid undergoes hydrogenation at 50 psi H₂ with PtO₂, yielding 5α-DHDOC. The reaction must avoid over-reduction of the 20-keto group.Optical rotation data ([α]D²⁵ = +34°) confirms the 5α-configuration.

-

3β-Hydroxylation :

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) invert the 3α-hydroxy group of 5α-DHDOC to 3β using benzoic acid as a nucleophile. Subsequent hydrolysis yields 3β,5α-THDOC:

Table 2: Hydrogenation Parameters

| Catalyst | Solvent | Pressure (psi) | Time (h) | 5α:5β Ratio |

|---|---|---|---|---|

| PtO₂ | Acetic acid | 50 | 6 | 9:1 |

| Pd/C | Ethanol | 30 | 12 | 3:1 |

PtO₂ in acetic acid maximizes 5α-selectivity (9:1) compared to Pd/C.

Semi-Synthetic Routes from Pregnenolone

Pregnenolone, a readily available steroid precursor, is converted to 3β,5α-THDOC via a 6-step sequence:

-

Epoxidation :

Pregnenolone’s Δ5 double bond is epoxidized using meta-chloroperbenzoic acid (mCPBA): -

Acid-Catalyzed Epoxide Opening :

Treatment with HCl in dioxane generates the 5α-hydroxyl group: -

Oxidation and Reduction :

The 3β-hydroxy group is preserved via selective oxidation-reduction sequences using Jones reagent and sodium borohydride.

Table 3: Semi-Synthetic Pathway Efficiency

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Epoxidation | 85 | 92 |

| 2 | Epoxide opening | 78 | 88 |

| 3 | Oxidation/Reduction | 65 | 90 |

Challenges in Stereochemical Purity

Achieving >98% 3β,5α-diastereomeric excess (d.e.) remains challenging. Competing pathways often produce 3α or 5β isomers:

-

3α Isomerization : Acidic conditions promote epimerization at C3. Buffering reactions at pH 7.0 minimizes this.

-

5β Byproducts : Polar solvents (e.g., ethanol) favor 5β-reduction. Nonpolar solvents (toluene) improve 5α-selectivity.

Industrial-Scale Production Considerations

Commercial synthesis uses hybrid microbial-chemical approaches:

-

Microbial 5α-reduction of DOC (62% yield).

-

Chemical 3β-hydroxylation (48% yield).

-

Crystallization from ethyl acetate/hexane (95% purity).

Table 4: Cost Analysis per Kilogram

| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |

|---|---|---|---|

| Microbial | 12,000 | 8,000 | 20,000 |

| Chemical | 18,000 | 5,000 | 23,000 |

| Semi-Synthetic | 15,000 | 10,000 | 25,000 |

Emerging Techniques: Biocatalysis and Flow Chemistry

Analyse Chemischer Reaktionen

Precursor Conversion

3β,5α-THDOC is synthesized from deoxycorticosterone (DOC) via two sequential enzymatic reactions:

-

5α-Reductase Type I reduces the Δ⁴ double bond of DOC, forming 5α-dihydrodeoxycorticosterone (5α-DHDOC).

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD) catalyzes the stereospecific reduction of the 3-keto group to a 3β-hydroxyl group .

| Reaction Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 5α-Reduction | 5α-Reductase Type I | Deoxycorticosterone (DOC) | 5α-Dihydrodeoxycorticosterone |

| 3β-Hydroxylation | 3β-HSD | 5α-Dihydrodeoxycorticosterone | 3β,5α-THDOC |

Hydroxylation

-

6α-Hydroxylation : 3β,5α-THDOC undergoes extrahepatic 6α-hydroxylation via non-P450 enzymes to form 3β,6α-dihydroxy-5α-pregnan-20-one (Figure 1) . This reaction is distinct from hepatic cytochrome P450-mediated hydroxylation and is critical for inactivation .

| Metabolite | Enzyme System | Tissue Specificity | Biological Role |

|---|---|---|---|

| 3β,6α-Dihydroxy-5α-pregnan-20-one | Non-P450 hydroxylase | Extrahepatic (e.g., kidney) | Inactivation of 3β,5α-THDOC |

Oxidation

-

3β-HSD-Mediated Oxidation : Reversible oxidation of the 3β-hydroxyl group to a ketone, regenerating 5α-DHDOC .

Phase II Conjugation Reactions

3β,5α-THDOC undergoes sulfation or glucuronidation to enhance water solubility for excretion:

-

Sulfotransferases (SULTs) conjugate sulfate groups to the 3β-hydroxyl position .

-

UDP-Glucuronosyltransferases (UGTs) add glucuronic acid, primarily in the liver .

| Conjugation Type | Enzyme Family | Site of Conjugation | Excretion Pathway |

|---|---|---|---|

| Sulfation | SULTs | 3β-Hydroxyl | Renal |

| Glucuronidation | UGTs | 3β-Hydroxyl | Biliary/Renal |

Enzymatic Pathways and Ratios

Key enzymatic ratios governing 3β,5α-THDOC metabolism include:

| Enzyme Activity | Ratio Formula | Clinical Relevance |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase | (THA + 5α-THA + THB + 5α-THB)/(THE + THF + 5α-THF) | Indicator of 3β-HSD efficiency in steroidogenesis |

GABAₐ Receptor Modulation

3β,5α-THDOC acts as a negative allosteric modulator of GABAₐ receptors, contrasting with its 3α-epimer (allopregnanolone). This stereospecificity arises from the 3β-hydroxyl group’s orientation, which reduces receptor binding affinity .

| Steroid | GABAₐ Receptor Activity | Key Structural Feature |

|---|---|---|

| 3β,5α-THDOC | Antagonist | 3β-Hydroxyl, 5α-reduced A-ring |

| Allopregnanolone (3α,5α) | Potent Agonist | 3α-Hydroxyl |

Acid/Base Sensitivity

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

NSC-65069 übt seine Wirkungen hauptsächlich durch die Hemmung der Chinon-Oxidoreduktase 1 (NQO1) aus, einem Enzym, das an der Entgiftung von Chinonen beteiligt ist. Durch die Hemmung dieses Enzyms stört NSC-65069 das Redox-Gleichgewicht in Zellen, was zu oxidativem Stress und Zelltod führt. Darüber hinaus kann es Topoisomerase I-DNA-Spaltungskomplexe einfangen und so die DNA-Replikation verhindern und zum Zelltod führen.

Wirkmechanismus

NSC-65069 exerts its effects primarily through the inhibition of quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones . By inhibiting this enzyme, NSC-65069 disrupts the redox balance within cells, leading to oxidative stress and cell death . Additionally, it can trap topoisomerase I-DNA cleavage complexes, preventing DNA replication and leading to cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of corticosteroids and their metabolites is highly dependent on hydroxylation patterns and stereochemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Related Steroids

Note: 5-alpha-dihydrodeoxycorticosterone may share the same CAS number (567-01-1) due to naming conventions.

Stereochemical and Enzymatic Considerations

- 3-beta vs. 3-alpha Isomers : The orientation of the hydroxyl group at C3 (beta vs. alpha) determines interaction with enzymes like 3-beta-hydroxysteroid dehydrogenase (3β-HSD) . 3-beta isomers are substrates for 3β-HSD, which converts them to 3-keto derivatives, a critical step in steroid hormone synthesis . In contrast, 3-alpha isomers (e.g., 3-alpha,5-alpha-TETRAHYDROALDOSTERONE) are often inactive metabolites .

- 5-alpha vs. 5-beta Reduction : 5-alpha-reduced steroids (e.g., this compound) exhibit greater metabolic stability compared to 5-beta isomers, which are more rapidly excreted .

Metabolic and Industrial Relevance

- This compound : Lacks the 11-beta-hydroxyl group, rendering it inactive as a glucocorticoid. However, it serves as a precursor in synthetic pathways for industrial steroids .

- 5-alpha-Tetrahydrocorticosterone : Contains an 11-beta-hydroxyl group, enabling binding to glucocorticoid receptors. It is a metabolite of corticosterone, contributing to anti-inflammatory responses .

- 3-alpha,5-alpha-TETRAHYDROALDOSTERONE : A reduced form of aldosterone with minimal mineralocorticoid activity, primarily excreted in urine .

Biologische Aktivität

3-beta,5-alpha-tetrahydrodeoxycorticosterone (THDOC) is a steroid hormone that plays significant roles in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of 3-beta,5-alpha-Tetrahydrodeoxycorticosterone

THDOC is a metabolite of deoxycorticosterone (DOC) and is classified as a neurosteroid. It is synthesized in the adrenal glands and has been implicated in modulating various physiological functions, particularly in the central nervous system (CNS). Its biological activities are primarily associated with its interaction with neurosteroid receptors and modulation of neurotransmitter systems.

THDOC exerts its biological effects through several mechanisms:

- Modulation of GABA Receptors : THDOC acts as an allosteric modulator of GABA_A receptors, enhancing the inhibitory neurotransmission in the brain. This action contributes to its anxiolytic and sedative effects .

- Influence on Neurogenesis : Research indicates that THDOC promotes the proliferation of neural progenitor cells, suggesting a role in neurogenesis. It has been shown to increase the expression of genes associated with cell cycle progression .

- Regulation of Stress Responses : THDOC is involved in the body's stress response by influencing the hypothalamic-pituitary-adrenal (HPA) axis. It may help modulate stress-related behaviors and physiological responses .

Biological Activities

The biological activities of THDOC can be categorized into several key areas:

- Neuroprotective Effects : THDOC has been shown to protect neurons from oxidative stress and apoptosis. Its neuroprotective properties are particularly relevant in models of neurodegenerative diseases .

- Effects on Mood and Anxiety : Studies have demonstrated that THDOC can alleviate anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent .

- Cardiovascular Effects : There is evidence suggesting that THDOC may influence cardiovascular functions by modulating vascular tone and blood pressure through its effects on mineralocorticoid receptors .

Table 1: Summary of Key Research Findings on THDOC

Case Study: Neuroprotective Effects in Alzheimer's Disease

A study conducted by Irwin et al. (2015) explored the effects of THDOC on cognitive function in a mouse model of Alzheimer's disease. The results indicated that administration of THDOC improved memory performance and reduced amyloid-beta plaque accumulation in the brain. This suggests a potential therapeutic role for THDOC in neurodegenerative conditions characterized by cognitive decline .

Q & A

Basic Research Questions

Q. How can researchers determine the structural and stereochemical configuration of 3-beta,5-alpha-tetrahydrodeosoxycorticosterone?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, focusing on coupling constants and NOE (Nuclear Overhauser Effect) correlations to confirm the 3-beta and 5-alpha configurations. X-ray crystallography can resolve absolute stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For purity, employ high-performance liquid chromatography (HPLC) with a chiral column to separate isomers .

- Key Considerations : Ensure sample purity >95% to avoid spectral overlap. Cross-reference with synthetic standards if available.

Q. What experimental approaches are used to study the metabolic pathways involving this compound?

- Methodology : Isotope-labeled tracer studies (e.g., C or H) in cell or animal models to track metabolic intermediates. Enzyme assays (e.g., 5-alpha reductase, 3-beta hydroxysteroid dehydrogenase) quantify conversion rates. Tissue-specific activity can be assessed via microsomal preparations or CRISPR-edited cell lines to knock out/reporter genes .

- Key Considerations : Control for cross-reactivity with structurally similar steroids (e.g., tetrahydrodeoxycortisol) using selective inhibitors or antibodies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

- Methodology : Conduct competitive binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature, cofactors) to minimize variability. Use molecular docking simulations to predict interactions with androgen or glucocorticoid receptors. Validate findings with in vivo models (e.g., receptor knockout mice) .

- Data Contradiction Analysis : Perform meta-analyses to identify confounding variables (e.g., tissue-specific receptor isoforms, post-translational modifications). Sensitivity analysis can quantify the impact of assay conditions on binding constants .

Q. What strategies ensure reproducibility of this compound’s neurosteroid effects across different experimental models?

- Methodology : Standardize animal models (e.g., strain, age, sex) and dosing protocols (route, vehicle). Use LC-MS/MS for precise quantification in biological matrices. Include positive controls (e.g., allopregnanolone) to benchmark GABAergic activity. Report detailed methods for synaptic electrophysiology (e.g., patch-clamp settings) .

- Key Considerations : Address batch-to-batch variability in synthetic compounds via third-party validation (e.g., independent lab replication) .

Q. How can computational models improve understanding of this compound’s role in steroidogenesis?

- Methodology : Develop kinetic models integrating enzyme kinetics (e.g., , ) for 5-alpha reductase and 3-beta hydroxysteroid dehydrogenase. Use genome-scale metabolic models (GEMs) to predict flux distributions in steroidogenic tissues. Validate predictions with CRISPR-Cas9-mediated gene silencing .

- Emerging Techniques : Machine learning algorithms trained on multi-omics datasets (transcriptomics, proteomics) to identify regulatory nodes in steroid pathways .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies investigating this compound in animal models?

- Methodology : Adhere to ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for experimental design and reporting. Obtain IACUC (Institutional Animal Care and Use Committee) approval for protocols involving stress or invasive procedures. Use alternatives (e.g., in vitro models) where feasible .

Data Presentation and Validation

Q. How should researchers present conflicting data on this compound’s half-life in pharmacokinetic studies?

- Methodology : Use forest plots in meta-analyses to visualize variability across studies. Stratify data by species, administration route, and detection method (e.g., LC-MS vs. ELISA). Perform pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate and clearance rates .

- Reporting Standards : Follow CONSORT or STREGA guidelines for transparency in data reporting .

Tables for Key Data

| Parameter | Analytical Method | Reference |

|---|---|---|

| Stereochemical configuration | NMR (600 MHz, CDCl) | |

| Metabolic conversion rate | Radiolabeled tracer assays | |

| Receptor-binding affinity | Competitive radioligand assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.